molecular formula C15H15N3O3S B11119908 N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11119908
M. Wt: 317.4 g/mol
InChI Key: AJEBFRNJDJREQO-UHFFFAOYSA-N
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Description

N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and properties This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions to form the benzoxadiazole ring.

    Introduction of the 2,4,6-Trimethylphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the benzoxadiazole core is reacted with 2,4,6-trimethylphenyl halides in the presence of a Lewis acid catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The benzoxadiazole core may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-trimethylphenyl)-β-alanines: These compounds share the 2,4,6-trimethylphenyl group but differ in their core structure.

    2,4,6-trimethylphenyl isocyanate: This compound contains the same aromatic group but has an isocyanate functional group instead of a benzoxadiazole-sulfonamide structure.

    2,4,6-trimethylphenylhydrazine hydrochloride: This compound features the same aromatic group with a hydrazine functional group.

Uniqueness

N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole core and a sulfonamide group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C15H15N3O3S/c1-9-7-10(2)14(11(3)8-9)18-22(19,20)13-6-4-5-12-15(13)17-21-16-12/h4-8,18H,1-3H3

InChI Key

AJEBFRNJDJREQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC3=NON=C32)C

Origin of Product

United States

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